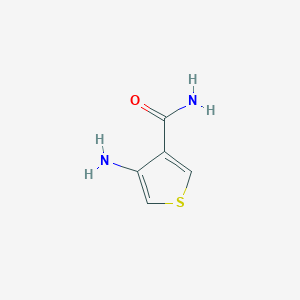-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731704.png)
[2-(dimethylamino)ethyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diméthylamino)éthylamine: est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe diméthylaminoéthyle et un groupe pyrazolylméthyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(diméthylamino)éthylamine implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle pyrazole, suivie de l'introduction du groupe diméthylaminoéthyle. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour assurer un rendement élevé et une pureté optimale.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des équipements automatisés pour contrôler la température, la pression et la durée de la réaction. L'utilisation de réacteurs à écoulement continu peut améliorer l'efficacité et l'extensibilité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
2-(diméthylamino)éthylamine: peut subir diverses réactions chimiques, notamment :
Oxydation: Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Des réactions de substitution nucléophile peuvent se produire, où le groupe diméthylamino peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation: Peroxyde d'hydrogène, permanganate de potassium.
Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution: Divers nucléophiles en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
2-(diméthylamino)éthylamine: a plusieurs applications dans la recherche scientifique :
Chimie: Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie: Étudié pour son potentiel en tant que ligand dans les essais biochimiques.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, y compris son rôle de précurseur pour le développement de médicaments.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de 2-(diméthylamino)éthylamine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et déclenchant une cascade d'événements biochimiques. Les voies exactes dépendent du contexte de son application, par exemple son rôle en chimie médicinale ou dans les essais biochimiques.
Applications De Recherche Scientifique
2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in medicinal chemistry or biochemical assays.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
2-(diméthylamino)éthylamine: se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. Cela en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C12H24N4 |
|---|---|
Poids moléculaire |
224.35 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H24N4/c1-10(2)16-9-12(11(3)14-16)8-13-6-7-15(4)5/h9-10,13H,6-8H2,1-5H3 |
Clé InChI |
XVYUKIRVJISYDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1CNCCN(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11731633.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11731634.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine](/img/structure/B11731636.png)


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731665.png)
![1-(butan-2-yl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731675.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)


